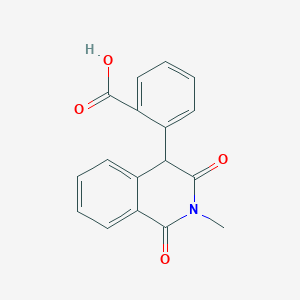
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a tetrahydroisoquinoline ring system, which is further substituted with a methyl group and two oxo groups. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate undergoes further reactions with carbon disulfide and potassium hydroxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as the Ullmann-Goldberg coupling reaction. This method uses inexpensive copper(I) oxide as a catalyst and avoids the use of ligands, making it more cost-effective and environmentally friendly[2][2].
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate: This compound shares a similar tetrahydroisoquinoline core but differs in the substituents attached to the ring system.
Ethyl 2-bromo-2-methylpropanoate: Although structurally different, this compound is used in similar synthetic applications and can undergo comparable chemical reactions.
Uniqueness
2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.
Propiedades
Número CAS |
113258-81-4 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxo-4H-isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-18-15(19)12-8-4-2-6-10(12)14(16(18)20)11-7-3-5-9-13(11)17(21)22/h2-9,14H,1H3,(H,21,22) |
Clave InChI |
RQFSFYIEOCHRFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)



